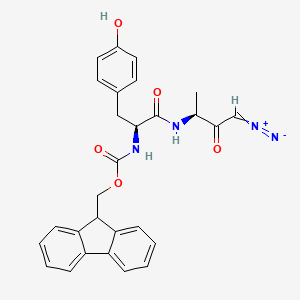
Fmoc-tyr-ala-diazomethylketone
Übersicht
Beschreibung
Fmoc-tyr-ala-diazomethylketone (Fmoc-TADM) is a novel chemical reagent that has been developed for use in peptide synthesis and protein modification. It is a derivative of diazomethylketone (DMK) and is used to modify the side-chain of tyrosine residues in peptides and proteins. Fmoc-TADM is a powerful reagent that can be used to modify proteins in a variety of ways, including site-specific protein labeling, protein-protein cross-linking, and protein-DNA cross-linking. In addition, Fmoc-TADM can be used to introduce chemical modifications to proteins, such as the addition of fluorophores or other small molecules, which can be used to study protein structure and function.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cathepsins
Fmoc-Tyr-Ala-diazomethylketone is known to inhibit cathepsins B, L, and S . Cathepsins are proteases (enzymes that break down proteins) and have been implicated in a variety of diseases, including cancer and cardiovascular disease. Therefore, inhibitors of these enzymes could have potential therapeutic applications.
Peptide Synthesis
Fmoc-Tyr-Ala-diazomethylketone can be used in Fmoc solid-phase peptide synthesis (SPPS) . Fmoc SPPS is a method of choice for peptide synthesis due to its rapid adoption by non-chemists as biologists realised they could quickly prepare peptides suitable for antibody production using inexpensive machines and avoid the use of anhydrous hydrogen fluoride (HF) .
Biomedical Applications
Fmoc-derivatives, such as Fmoc-Tyr-Ala-diazomethylketone, have been used to create self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K, including Fmoc-Tyr-Ala-diazomethylketone, have shown potential for tissue engineering . They can form rigid hydrogels that fully support cell adhesion, survival, and duplication .
Peptide-Based Biomaterials
Fmoc-Tyr-Ala-diazomethylketone can be used in the creation of peptide-based biomaterials . The rapidly emerging field of peptide-based biomaterials has further stimulated demand .
Post-Translational Modification
Fmoc-Tyr-Ala-diazomethylketone can be used in post-translational modification . The deprotection conditions of Fmoc chemistry are compatible with modified peptides, such as phosphorylated and glycosylated peptides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-17(26(34)15-30-29)31-27(35)25(14-18-10-12-19(33)13-11-18)32-28(36)37-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,15,17,24-25,33H,14,16H2,1H3,(H,31,35)(H,32,36)/t17-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAYZBFIBMXRV-GKVSMKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-tyr-ala-diazomethylketone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



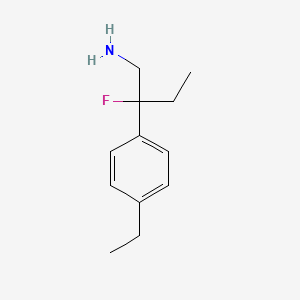
![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)
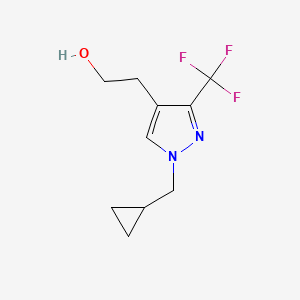

![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)
![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)
![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

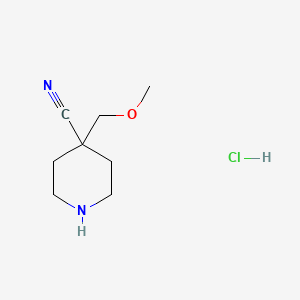
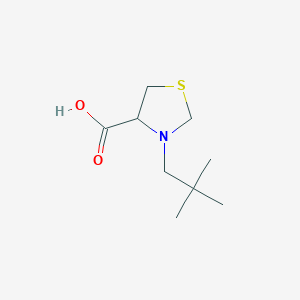
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)